

Application Notes and Protocols for the Analysis of Promecarb and its Metabolites

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Compound of Interest

Compound Name: **Promecarb**

Cat. No.: **B155259**

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These application notes provide a detailed overview of the analytical standards and protocols for the quantitative analysis of the insecticide **Promecarb** and its primary metabolite, 3-methyl-5-isopropylphenol. The methodologies described are essential for monitoring pesticide residues in environmental and food matrices, as well as for metabolism and toxicological studies.

Analytical Standards

For accurate quantification, certified analytical standards of both **Promecarb** and its primary metabolite are required.

- **Promecarb:** Analytical standards for **Promecarb** (CAS No. 2631-37-0) are available from various chemical suppliers. It is crucial to obtain a standard with a certificate of analysis indicating its purity.
- 3-methyl-5-isopropylphenol: The primary metabolite of **Promecarb** is 3-methyl-5-isopropylphenol (CAS No. 3228-03-3), also known as 5-isopropyl-m-cresol or isothymol. Analytical standards for this compound can be sourced from suppliers such as LGC Standards and Santa Cruz Biotechnology^{[1][2]}. In metabolic studies, this phenol may be present in its free form or as a conjugate, for example, with glucuronic acid. Enzymatic

hydrolysis (e.g., using β -glucuronidase) of samples may be necessary to quantify the total amount of the phenolic metabolite.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of **Promecarb** and its metabolite. Please note that values such as retention time and m/z ratios are instrument-dependent and should be confirmed experimentally.

Table 1: Physicochemical and Toxicological Data

Compound	Chemical Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Promecarb	3-methyl-5-(1-methylethyl)phenyl methylcarbamate	2631-37-0	$C_{12}H_{17}NO_2$	207.27
3-methyl-5-isopropylphenol	3-methyl-5-(1-methylethyl)phenol	3228-03-3	$C_{10}H_{14}O$	150.22

Table 2: Chromatographic and Mass Spectrometric Data (LC-MS/MS)

Compound	Retention Time (min)	Precursor Ion (m/z)	Product Ions (m/z) (Quantifier/Qualifier)
Promecarb	System Dependent	208.1 [M+H] ⁺	151.1 / 109.1
3-methyl-5-isopropylphenol	System Dependent	151.1 [M+H] ⁺	133.1 / 107.1

Note: The fragmentation of 3-methyl-5-isopropylphenol may vary based on the ionization source and collision energy. The provided product ions are common fragments.

Table 3: Method Detection and Quantification Limits

Compound	Method	Matrix	LOD	LOQ
Promecarb	GC-NPD	Tobacco	-	0.007 µg/mL
Promecarb	LC-MS/MS	Various Foods	-	<10 µg/kg

Experimental Protocols

Sample Preparation: QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices[3][4][5][6].

Protocol:

- Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit or vegetable). For dry samples, rehydration may be necessary.
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add an appropriate internal standard.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at \geq 3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). The choice of sorbent may vary depending on the matrix.
- Vortex for 30 seconds.
- Centrifuge at \geq 3000 rpm for 5 minutes.

- Final Extract Preparation:
 - Take an aliquot of the cleaned extract and filter it through a 0.22 μ m syringe filter.
 - The extract is now ready for LC-MS/MS or GC-MS analysis. For LC-MS/MS, the extract may be diluted with a suitable solvent (e.g., mobile phase) and acidified (e.g., with formic acid).

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the analysis of **Promecarb** and its metabolite.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

LC Parameters (Typical):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5 - 10 μ L.
- Column Temperature: 40 °C.

MS/MS Parameters (Typical):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Temperature: 500-550 °C.
- Collision Gas: Argon.
- MRM Transitions: As listed in Table 2. Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also a suitable technique for the analysis of **Promecarb** and its phenolic metabolite. Derivatization of the metabolite may be necessary to improve its chromatographic properties.

Instrumentation:

- Gas Chromatograph with a suitable injector (e.g., split/splitless).
- Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).

GC Parameters (Typical):

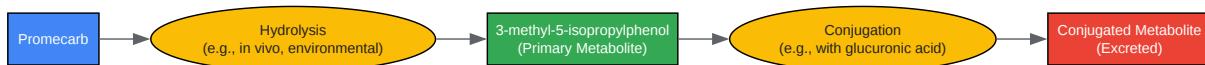
- Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μ m).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Inlet Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-25 °C/min, and hold for a final period.
- Injection Mode: Splitless.

MS Parameters (Typical):

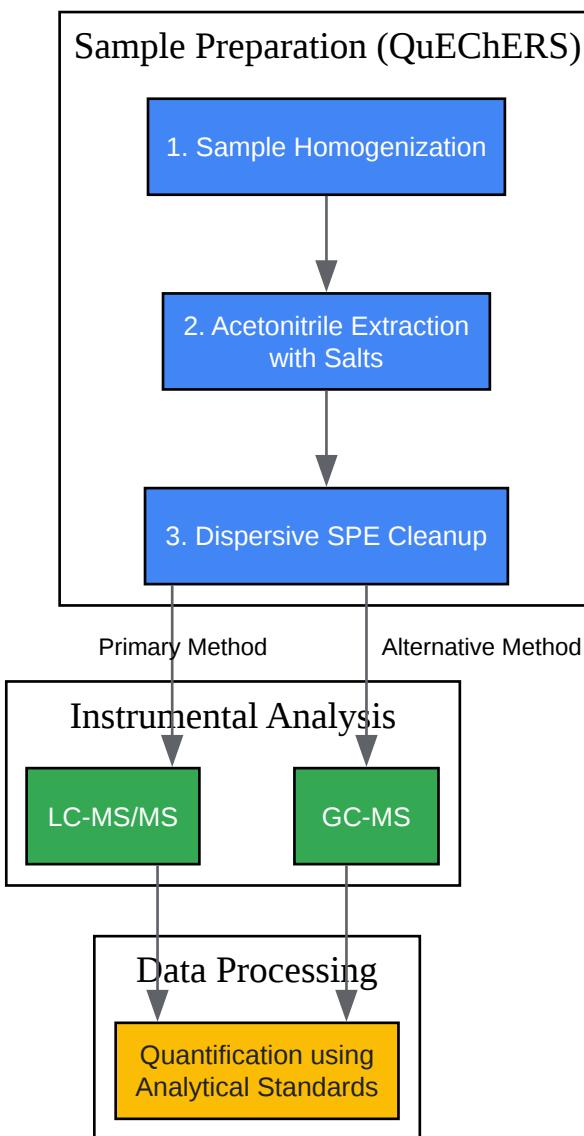
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

Visualizations



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Promecarb Metabolism Pathway



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General Analytical Workflow

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References

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